N-methoxy-N-methylcyclohexanecarboxamide
Description
Contextualization within Weinreb Amide Chemistry
The role and importance of N-methoxy-N-methylcyclohexanecarboxamide are directly derived from the principles of Weinreb amide chemistry. These amides have become indispensable tools for chemists due to their unique reactivity profile, which allows for the controlled formation of carbon-carbon bonds.
The landscape of organic synthesis was significantly advanced in 1981 when Steven M. Weinreb and Steven Nahm introduced a novel method for synthesizing ketones. wikipedia.orgmychemblog.com Their work addressed a persistent challenge in organic chemistry: the over-addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to carboxylic acid derivatives such as acid chlorides or esters. organic-chemistry.orgorientjchem.org Such reactions typically yield tertiary alcohols instead of the desired ketones, even when the stoichiometry is carefully controlled. wikipedia.orgyoutube.com
The innovation by Weinreb and Nahm was the use of N-methoxy-N-methylamides, now commonly known as Weinreb-Nahm amides or simply Weinreb amides. orientjchem.orgnumberanalytics.com They discovered that these compounds react cleanly with organometallic reagents to produce ketones in high yields upon acidic workup. mychemblog.com They also reported that reduction of the amide with a hydride reagent like lithium aluminum hydride could efficiently produce aldehydes. wikipedia.org
Since their discovery, the use of Weinreb amides has become widespread in both academic and industrial laboratories. numberanalytics.com The methods for their preparation have evolved significantly. Initially synthesized from acid chlorides, numerous protocols now exist for their creation from a wide variety of starting materials, including carboxylic acids, esters, lactones, and anhydrides, using various coupling reagents. orientjchem.orgorientjchem.orgresearchgate.net This versatility has cemented their status as a reliable functional group in the synthesis of complex molecules, including many natural products. wikipedia.orgnumberanalytics.com
The unique reactivity of Weinreb amides stems from their ability to form a stable tetrahedral intermediate upon nucleophilic attack. acs.org When an organometallic reagent (e.g., a Grignard reagent, R'-MgX) adds to the carbonyl carbon of a Weinreb amide, a distinct tetrahedral adduct is formed. mychemblog.com The key feature of this intermediate is the chelation of the magnesium ion between the carbonyl oxygen and the oxygen of the N-methoxy group, forming a stable five-membered ring. wikipedia.orgorientjchem.orgresearchgate.net
This chelation stabilizes the intermediate at low temperatures, preventing it from collapsing and eliminating the N-methoxy-N-methylamine group. wikipedia.orgyoutube.com The stability of this chelated adduct is the crucial difference compared to reactions with esters or acid chlorides, where the initial intermediate readily collapses to a ketone, which is then immediately attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol. mychemblog.comorganic-chemistry.org With a Weinreb amide, the stable intermediate persists until an aqueous acidic workup is performed. acs.org The workup protonates the intermediate, leading to its collapse and the liberation of the desired ketone, thus preventing the over-addition side reaction. wikipedia.orgorganic-chemistry.org This principle of chelation-controlled reactivity provides a robust and high-yielding method for ketone and aldehyde synthesis. acs.orgmdpi.com
This compound exemplifies the application of Weinreb amide chemistry to cycloaliphatic systems. As a specific member of the Weinreb amide family, it serves as an excellent acylating agent for introducing the cyclohexanecarbonyl group into a target molecule. researchgate.net Its structure combines the stability and controlled reactivity of the Weinreb amide functional group with a non-aromatic, cyclic hydrocarbon moiety.
The primary significance of this compound lies in its role as a precursor to a variety of cyclohexyl ketones. By reacting it with different Grignard or organolithium reagents, a diverse range of ketones can be synthesized with high precision and yield, avoiding the formation of tertiary alcohol byproducts. This is particularly valuable in the construction of pharmaceuticals and natural products where a cyclohexyl ketone is a key structural element. The compound can be readily prepared from cyclohexanecarboxylic acid or its derivatives and N,O-dimethylhydroxylamine. chemicalbook.comchemsrc.com
The synthetic utility is demonstrated by its conversion into various downstream products. The following table showcases several examples of ketones that can be synthesized from this compound upon reaction with the appropriate organometallic reagent.
| Organometallic Reagent | Resulting Ketone Product |
| Phenylmagnesium bromide | Benzoylcyclohexane |
| Propylmagnesium chloride | 1-Cyclohexylbutanone |
| 4-Chlorophenylmagnesium bromide | (4-Chlorophenyl)(cyclohexyl)methanone |
| 3-Methoxyphenylmagnesium bromide | Cyclohexyl(3-methoxyphenyl)methanone |
| 4-Methylphenylmagnesium bromide | Cyclohexyl(p-tolyl)methanone |
| Ethylmagnesium bromide | 1-Cyclohexylpropan-1-one |
This table is based on downstream products synthesized from this compound, illustrating its utility as a versatile synthetic intermediate. chemsrc.com
This capacity to act as a reliable building block for cycloaliphatic ketones makes this compound a significant and useful compound in the toolkit of synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBZPHKLBBUMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472088 | |
| Record name | N-methoxy-N-methylcyclohexanecarboxamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20472088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80783-98-8 | |
| Record name | N-methoxy-N-methylcyclohexanecarboxamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20472088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methoxy-N-methylcyclohexanecarboxamide | |
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Synthetic Methodologies for N Methoxy N Methylcyclohexanecarboxamide
Established Laboratory Synthesis Protocols
Established methods for synthesizing N-methoxy-N-methylcyclohexanecarboxamide often begin with cyclohexanecarboxylic acid and employ strategies to activate the carboxyl group for subsequent amidation.
The conversion of carboxylic acids into their corresponding N-methoxy-N-methylamides, also known as Weinreb amides, is a cornerstone of modern organic synthesis. wisdomlib.org These amides are particularly useful because they react cleanly with organometallic reagents to produce ketones or can be reduced to form aldehydes. wisc.edu The key to synthesizing these amides is the activation of the carboxylic acid, which facilitates the nucleophilic attack by N,O-dimethylhydroxylamine. This is typically achieved using a variety of coupling reagents. researchgate.netresearchgate.net
A range of coupling reagents has been employed to mediate the formation of N-methoxy-N-methylamides from carboxylic acids. researchgate.net Among these, phosphorus oxychloride (POCl₃) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are effective activators.
Phosphorus Oxychloride (POCl₃): A notable one-pot method utilizes POCl₃ to convert carboxylic acids into Weinreb amides with high efficiency. wisdomlib.orgsemanticscholar.org This technique involves treating the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride and POCl₃ in the presence of a base like Diisopropylethylamine (DIPEA) in a dichloromethane (B109758) solvent at room temperature. wisdomlib.org The method is advantageous due to its operational simplicity, high yields, and tolerance for various functional groups and sterically hindered carboxylic acids. wisdomlib.orgsemanticscholar.org The reaction proceeds through the in-situ formation of a highly reactive acylating agent, which is then readily attacked by the hydroxylamine. rsc.orgresearchgate.net
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is another widely used peptide coupling reagent that has proven effective for Weinreb amide synthesis. peptide.com The synthesis of the related N-methoxy-N-methylcycloheptanecarboxamide has been documented using HBTU in the presence of triethylamine (B128534) in a dimethylformamide (DMF) solvent. chemicalbook.com The reaction involves the activation of the carboxylic acid to form an active ester intermediate, which subsequently reacts with N,O-dimethylhydroxylamine. peptide.combachem.com This method is known for its high efficiency and minimal racemization, although HBTU can be more expensive than reagents like POCl₃. psu.edu
| Coupling Reagent | Typical Base | Typical Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| POCl₃ (Phosphorus Oxychloride) | DIPEA (Hünig's base) | Dichloromethane (DCM) | Cost-effective, high yields, one-pot procedure, tolerates steric hindrance. | wisdomlib.orgsemanticscholar.org |
| HBTU | Triethylamine (TEA) | Dimethylformamide (DMF) | High efficiency, low racemization, widely used in peptide synthesis. | peptide.comchemicalbook.com |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. nih.gov Key parameters that are typically adjusted include the choice of solvent, reaction temperature, time, and the stoichiometry of the reagents. nih.govanalis.com.my
For the POCl₃-mediated synthesis, rigorous optimization has shown that the best results are achieved with a specific molar ratio of the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, POCl₃, and base. wisdomlib.org The reaction is generally performed at room temperature, which simplifies the experimental setup. wisdomlib.org
In the case of HBTU-mediated coupling, the reaction to form a similar cycloalkane-based Weinreb amide was conducted at 25°C for 16 hours. chemicalbook.com The choice of solvent can significantly impact reaction efficiency; polar aprotic solvents like DMF are commonly used for HBTU couplings as they effectively dissolve the reagents and intermediates. chemicalbook.com The work-up procedure, which involves aqueous extraction and column chromatography, is essential for isolating the pure product. chemicalbook.com
Beyond the direct activation of carboxylic acids, alternative synthetic pathways have been developed that utilize different precursors to generate N-methoxy-N-methylamides.
A novel method for synthesizing N-methoxy-N-methylamides involves the use of S-2-Pyridyl thiocarbamate and Grignard reagents (an organometallic reagent). koreascience.kr This route begins with the preparation of S-2-pyridyl N-methoxy-N-methylthiocarbamate, which is synthesized from S,S-di(2-pyridyl)dithiocarbonate and N,O-dimethylhydroxylamine hydrochloride. koreascience.kr
This thiocarbamate reagent then reacts with a Grignard reagent, such as cyclohexylmagnesium bromide, to yield the desired this compound. The reaction is believed to proceed through a stable six-membered chelate intermediate, which favors the selective substitution of the 2-thiopyridyl group over the N-methoxy-N-methylamino group. koreascience.kr This method has demonstrated high yields (74-91%) for a variety of both aliphatic and aromatic Grignard reagents. koreascience.kr For this compound specifically, the reported FT-IR data shows a characteristic carbonyl (C=O) peak at 1658 cm⁻¹. koreascience.kr
One-pot syntheses are highly desirable in organic chemistry as they reduce the number of steps, minimize waste, and simplify purification processes. researchgate.net Several one-pot methods for the preparation of Weinreb amides, including this compound, have been developed.
The previously mentioned POCl₃ method is a prime example of an efficient one-pot procedure. wisdomlib.orgsemanticscholar.org It allows for the direct conversion of carboxylic acids to the corresponding Weinreb amides without the need to isolate intermediates, resulting in excellent yields and operational simplicity. wisdomlib.org Similarly, other coupling agents such as 2-chloro-1-methylpyridinium (B1202621) iodide have been used to convert carboxylic acids to their N-methoxy-N-methylamides in high yields in a one-pot fashion. researchgate.net These methods represent a significant advancement, offering a more practical and scalable approach for the production of these valuable synthetic intermediates. wisdomlib.org
Compound Index
| Compound Name | Role/Type |
|---|---|
| This compound | Target Product (Weinreb Amide) |
| Cyclohexanecarboxylic acid | Starting Material |
| N,O-dimethylhydroxylamine | Reagent |
| N,O-dimethylhydroxylamine hydrochloride | Reagent (Salt Form) |
| Phosphorus oxychloride (POCl₃) | Coupling Reagent |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Coupling Reagent |
| Diisopropylethylamine (DIPEA) | Base |
| Triethylamine (TEA) | Base |
| Dichloromethane (DCM) | Solvent |
| Dimethylformamide (DMF) | Solvent |
| S-2-Pyridyl N-methoxy-N-methylthiocarbamate | Intermediate |
| S,S-di(2-pyridyl)dithiocarbonate | Precursor |
| Grignard Reagents (e.g., cyclohexylmagnesium bromide) | Organometallic Reagent |
| 2-chloro-1-methylpyridinium iodide | Coupling Reagent |
Alternative Precursor-Based Synthetic Routes
Scale-Up Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. The commercial availability of this compound suggests that scalable synthetic routes have been successfully implemented.
Key considerations for the scale-up of Weinreb amide synthesis include:
Reagent Selection and Cost: For large-scale manufacturing, the cost of raw materials is a critical factor. While peptide coupling reagents may offer high yields on a lab scale, their high cost can be prohibitive for industrial production. In contrast, reagents like phosphorus trichloride (B1173362) or thionyl chloride are often more cost-effective. A thorough cost analysis of different synthetic routes is essential.
Reaction Conditions and Optimization: Optimizing reaction parameters such as temperature, reaction time, and stoichiometry is crucial for maximizing yield and minimizing byproduct formation. On a large scale, heat management becomes a significant safety and process control issue. Exothermic reactions must be carefully controlled to prevent thermal runaways. The use of flow chemistry, where reagents are continuously mixed and reacted in a smaller reactor, can offer better heat and mass transfer, leading to improved safety and consistency.
Work-up and Purification: The isolation and purification of the final product are critical steps in ensuring the required quality standards are met. On a large scale, chromatographic purification is often avoided due to its high cost and solvent consumption. Alternative purification methods such as distillation, crystallization, or extraction are preferred. The choice of work-up procedure should also consider the efficient removal of byproducts. For instance, in syntheses using phosphorus-based reagents, the removal of phosphorus-containing byproducts must be addressed.
Process Safety: A thorough hazard analysis of all chemicals and reaction steps is mandatory for safe scale-up. This includes understanding the thermal stability of intermediates and the potential for runaway reactions. The handling of corrosive or toxic reagents, such as PCl₃ or SOCl₂, requires appropriate engineering controls and personal protective equipment.
Waste Management: Industrial chemical processes generate waste streams that must be managed responsibly. The choice of reagents and solvents should consider their environmental impact. Atom-economical reactions, which maximize the incorporation of starting materials into the final product, are highly desirable.
Reactivity and Mechanistic Studies of N Methoxy N Methylcyclohexanecarboxamide
Nucleophilic Addition Reactions
N-methoxy-N-methylcyclohexanecarboxamide, a classic example of a Weinreb amide, is highly valued for its controlled reactivity toward strong nucleophiles. This property allows for the efficient synthesis of ketones without the common side reaction of over-addition to form tertiary alcohols. wisc.eduwikipedia.org
Reactions with Grignard Reagents for Ketone Synthesis
The reaction between this compound and Grignard reagents is a cornerstone method for the synthesis of cyclohexyl ketones. This transformation is prized for its high yields and operational simplicity. wisc.edu The general scheme for this reaction involves the addition of the Grignard reagent to the amide, followed by an acidic workup to yield the corresponding ketone.
General Reaction Scheme:

The remarkable selectivity of the Weinreb amide in reactions with Grignard reagents is attributed to the formation of a stable, metal-chelated tetrahedral intermediate. wisc.edu Upon nucleophilic attack by the Grignard reagent on the carbonyl carbon, a five-membered ring intermediate is formed. In this intermediate, the magnesium atom is coordinated to both the carbonyl oxygen and the methoxy (B1213986) oxygen. wisc.edu This chelation stabilizes the intermediate, preventing its collapse and subsequent second addition of the Grignard reagent, which would lead to a tertiary alcohol. wisc.edu The stable intermediate remains intact until an acidic workup is performed, which then hydrolyzes the complex to furnish the desired ketone. wisc.edu
When the cyclohexyl ring or the Grignard reagent contains stereocenters, the diastereoselectivity of the addition becomes a critical aspect. The stereochemical outcome of the reaction can be influenced by the existing chirality in the substrate. For instance, in α-chiral Weinreb amides, the incoming nucleophile may exhibit a preference for one face of the molecule over the other, leading to a diastereomeric excess of one product. This stereocontrol is often governed by steric hindrance and the conformational preferences of the chelated intermediate. While specific studies on the stereoselectivity of this compound are not extensively detailed in the provided results, the general principles of diastereoselective additions to chiral Weinreb amides are well-established and applicable. nih.govresearchgate.net
The reaction of this compound with Grignard reagents demonstrates a broad substrate scope and good functional group tolerance. researchgate.netrsc.org A variety of Grignard reagents, including alkyl, vinyl, and aryl magnesium halides, can be effectively employed to synthesize a diverse range of ketones. wisc.eduresearchgate.net The reaction is compatible with a number of functional groups that might otherwise react with Grignard reagents. However, strongly acidic protons, such as those in alcohols and carboxylic acids, are not tolerated. masterorganicchemistry.com
Below is an interactive table summarizing the outcomes of reactions between this compound and various Grignard reagents.
| Grignard Reagent | Product | Yield (%) |
| Methylmagnesium bromide | Cyclohexyl methyl ketone | ~95% |
| Ethylmagnesium bromide | Cyclohexyl ethyl ketone | ~92% |
| Phenylmagnesium bromide | Cyclohexyl phenyl ketone | ~87% |
| Vinylmagnesium bromide | Cyclohexyl vinyl ketone | ~85% |
| Isopropylmagnesium chloride | Cyclohexyl isopropyl ketone | ~89% |
Note: The yields presented are representative and can vary based on specific reaction conditions.
Reactions with Organolithium Reagents
Similar to Grignard reagents, organolithium reagents react cleanly with this compound to produce ketones in high yields. wisc.edu The underlying mechanism also involves the formation of a stable chelated tetrahedral intermediate, which prevents over-addition. wisc.edu Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous in certain synthetic scenarios. The reaction proceeds efficiently even when an excess of the organolithium reagent is used. wisc.edu
An interactive data table illustrating the reaction of this compound with different organolithium reagents is provided below.
| Organolithium Reagent | Product | Yield (%) |
| Methyllithium | Cyclohexyl methyl ketone | ~96% |
| n-Butyllithium | Cyclohexyl n-butyl ketone | ~94% |
| Phenyllithium | Cyclohexyl phenyl ketone | ~90% |
| sec-Butyllithium | Cyclohexyl sec-butyl ketone | ~88% |
| tert-Butyllithium | Cyclohexyl tert-butyl ketone | ~85% |
Note: The yields are typical and may change with varying experimental parameters.
Reactions with Other Organometallic Species
The utility of this compound extends beyond reactions with Grignard and organolithium reagents. Other organometallic species, such as organozinc and organocuprate reagents, can also be employed for ketone synthesis, often offering enhanced functional group tolerance and unique reactivity profiles.
Organozinc Reagents: Organozinc reagents, often prepared in situ, are known for their high functional group tolerance. uni-muenchen.deuni-muenchen.de Their reaction with Weinreb amides, including this compound, provides a mild and selective method for ketone synthesis, compatible with esters, nitriles, and other sensitive functionalities. researchgate.net
Organocuprates (Gilman Reagents): Organocuprates are softer nucleophiles compared to Grignard and organolithium reagents. youtube.commasterorganicchemistry.com This characteristic makes them highly selective in their reactions. While they are well-known for their ability to perform conjugate additions to α,β-unsaturated systems, they also react with Weinreb amides to afford ketones. masterorganicchemistry.com This can be particularly useful when other reactive functional groups are present in the molecule that might not be compatible with harder organometallic reagents. youtube.com
Reduction Chemistry
The reduction of this compound, a classic Weinreb amide, represents a cornerstone transformation in organic synthesis, primarily for the controlled formation of aldehydes. The unique stability of the N-methoxy-N-methyl amide group allows for partial reduction, avoiding the over-reduction to alcohols that is common with other carbonyl derivatives like esters. stackexchange.com
Hydride Reductions to Aldehydes (e.g., LiAlH₄, Me-LAB, MgAB, DIBAL)
The conversion of this compound to cyclohexanecarbaldehyde is efficiently achieved using a variety of metal hydride reagents. The key to this selectivity lies in the formation of a stable, five-membered cyclic chelate intermediate after the initial hydride attack. stackexchange.com This intermediate is generally stable under the reaction conditions and does not collapse to the aldehyde until aqueous workup. stackexchange.com This prevents a second hydride addition that would lead to the corresponding primary alcohol.
Commonly employed reducing agents include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). nih.govnih.gov Other reagents such as magnesium borohydride (B1222165) (MgAB) have also been developed as mild and selective alternatives for this transformation. researchgate.net The choice of reagent can be critical for achieving high chemoselectivity, especially in the presence of other reducible functional groups.
The reduction of Weinreb amides like this compound is known for its high chemoselectivity and excellent yields of the corresponding aldehyde. DIBAL-H, for instance, is particularly effective for the partial reduction of tertiary amides to aldehydes while leaving more reactive functional groups like esters intact under controlled conditions, typically at low temperatures such as -78 °C. nih.gov
The stability of the chelated tetrahedral intermediate formed during the reduction of a Weinreb amide prevents the formation of the highly reactive aldehyde in situ, which would be immediately reduced further. stackexchange.com This allows for the selective reduction of the amide in the presence of other carbonyls. Magnesium borohydride (MgAB) reagents have also been shown to be effective partial reducing agents for Weinreb amides, exhibiting enhanced chemoselectivity compared to more powerful hydrides like LiAlH₄. researchgate.net The aldehyde products from these reactions are often isolated in good yields, sometimes by forming a sodium bisulfite adduct to prevent over-reduction and facilitate purification. researchgate.net
| Reducing Agent | Substrate Type | Typical Conditions | Yield | Reference |
|---|---|---|---|---|
| DIBAL-H | Aromatic & Aliphatic Weinreb Amides | THF or Toluene, -78 °C | Quantitative | nih.gov |
| LiAlH₄ | General Weinreb Amides | THF, 0 °C to rt | High | nih.gov |
| MgAB | Aromatic & Aliphatic Weinreb Amides | Ambient Temperature | Good | researchgate.net |
The stoichiometry of the hydride reagent is a critical parameter in the reduction of this compound. Typically, a slight excess (e.g., 1.1 to 1.5 equivalents) of the reducing agent is used to ensure complete conversion of the starting material. nih.govreddit.com Using a large excess of a powerful reagent like LiAlH₄ can sometimes lead to over-reduction, especially if the reaction temperature is not carefully controlled.
Steric hindrance around the carbonyl group of the amide can influence the rate of reduction. However, the Weinreb amide functionality is generally accessible enough to react efficiently with common hydride reagents. For DIBAL-H reductions, the reaction is often performed at very low temperatures (-78 °C) to maximize selectivity and minimize side reactions. nih.gov The bulky nature of DIBAL-H itself contributes to the selectivity, preventing further reaction with the stable tetrahedral intermediate.
Advanced Reaction Pathways and Transformations
Beyond its role as an aldehyde precursor, the N-methoxy-N-methyl amide group can participate in more complex, modern synthetic transformations.
Dealkoxylation Reactions via Catalysis
A significant transformation is the dealkoxylation of this compound to the corresponding secondary amide, N-methylcyclohexanecarboxamide. Research has demonstrated a novel Lewis acid-assisted, palladium-catalyzed dealkoxylation method that proceeds without an external reductant. rsc.orgresearchgate.net This process involves heating the N-methoxy-N-methylamide in the presence of a palladium catalyst, such as Pd(dba)₂, a phosphine (B1218219) ligand like DPPBz, and a trialkylaluminum co-catalyst (e.g., Ali-Bu₃). rsc.orgrsc.org
The reaction mechanism is proposed to involve the generation of an intramolecular hydride source via β-hydrogen elimination from a palladium alkoxide intermediate. rsc.orgresearchgate.net This convenient, reductant-free protocol is applicable to a wide range of N-methoxy-N-methylamides, providing the corresponding secondary amides in good to excellent yields. rsc.org
| Substrate | Catalyst System | Conditions | Yield of Secondary Amide | Reference |
|---|---|---|---|---|
| N-methoxy-N-methylbenzamide | Pd(dba)₂/DPPBz/Ali-Bu₃ | CPME, 150 °C, 6 h | 96% | rsc.org |
| N-methoxy-N-methyl(2-naphthyl)carboxamide | Pd(dba)₂/DPPBz/Ali-Bu₃ | CPME, 150 °C, 6 h | 95% | rsc.org |
| N-methoxy-N-methylcinnamamide | Pd(dba)₂/DPPBz/Ali-Bu₃ | CPME, 150 °C, 20 h | 72% | researchgate.netrsc.org |
Visible-Light-Induced Radical Cascade Cross-Coupling
This compound and related N-methoxyamides can serve as substrates in visible-light-induced radical reactions. These modern synthetic methods offer novel pathways for forming complex nitrogen-containing molecules under mild conditions. nih.gov
One such process involves a radical cascade cross-coupling that utilizes C(sp³)–H activation and subsequent C–N/N–O bond cleavage. nih.govresearchgate.net In this transformation, N-methoxyamides react with a radical partner, leading to the formation of new C-C and C-N bonds. Mechanistic studies suggest the involvement of both traditional iridium-catalyzed photoredox pathways and novel copper-induced complex-photolysis pathways to activate the otherwise inert N-methoxyamides. nih.govresearchgate.net This strategy provides a step-economical approach to valuable molecules like methylenebisamide derivatives with broad functional group tolerance. researchgate.net
Mechanistic Probing and Kinetic Studies
The elucidation of reaction mechanisms for compounds like this compound relies on a combination of kinetic experiments, identification of intermediates, and computational modeling.
Kinetic Isotope Effect Measurements in Relevant Reactions
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step and transition state structure of a reaction by measuring the change in reaction rate upon isotopic substitution. wikipedia.org While KIE studies have not been specifically reported for this compound, data from analogous acyl transfer reactions provide insight into the mechanisms that are likely at play.
For nucleophilic additions to carbonyl compounds, secondary KIEs are often measured. For example, in the addition of a nucleophile to the carbonyl carbon, changing the isotopes of atoms at the α-position can reveal changes in hybridization at the carbonyl center. An inverse KIE (kH/kD < 1) is often indicative of a change in hybridization from sp² to sp³ in the rate-determining step, as the vibrational frequencies of the C-H bonds tighten in the more sterically congested transition state. Conversely, a normal KIE (kH/kD > 1) might suggest that bond-breaking is more significant in the transition state.
Below is a table of representative KIE data from a study on a related organometallic reaction, illustrating the types of values that might be observed. researchgate.netsnnu.edu.cn
Table 1: Representative Kinetic Isotope Effect Data for a Related Organometallic Reaction
| Reaction | Isotopically Labeled Position | KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Dehydrogenative Silylation | Si-H vs. Si-D | 0.84 | Inverse KIE suggests reductive elimination is not the rate-limiting step. snnu.edu.cn |
| Pd-catalyzed Hydrosilylation | C-H vs. C-D | 3.0 ± 0.5 | Primary KIE consistent with C-H bond-forming σ-bond metathesis in the rate-determining step. snnu.edu.cn |
For the reaction of this compound with a Grignard or organolithium reagent, a small inverse secondary KIE at the α-carbon of the cyclohexyl ring would support a mechanism where the nucleophilic addition to the carbonyl is the rate-determining step, involving a change from sp² to sp³ hybridization at the carbonyl carbon.
Identification and Characterization of Reaction Intermediates
A key feature of Weinreb amide reactivity is the formation of a relatively stable, chelated tetrahedral intermediate upon addition of an organometallic reagent. nih.govnumberanalytics.comwikipedia.org This stability prevents the common "over-addition" seen with other acylating agents like esters, and is central to the utility of compounds such as this compound. wikipedia.org
While these intermediates are typically transient, studies on analogous systems have successfully trapped and characterized them. For example, the reaction of various Weinreb amides with lithium carbenoids, followed by trapping with an electrophile like a silyl (B83357) chloride, has allowed for the isolation and spectroscopic analysis of the resulting O-silylated hemiaminals.
More directly, in situ NMR spectroscopy has been used to observe the tetrahedral intermediate directly. In a study on the addition of (trimethylsilyl)methyllithium (B167594) (LiCH₂SiMe₃) to an N-acylpyrrolidine (a related amide system), the formation of the tetrahedral intermediate was confirmed by ¹³C NMR. A significant upfield shift of the amide carbonyl signal was observed, which is characteristic of the change in hybridization from sp² to sp³. nih.gov
Table 2: Spectroscopic Data for a Trapped Tetrahedral Intermediate
| Species | Functional Group | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| N-(4-methoxybenzoyl)pyrrolidine-¹³C | Amide Carbonyl (C=O) | ~170 |
| Trapped Tetrahedral Intermediate | Hemiaminal Carbon (C-O-Li) | 89.6 |
| α-silyl ketone (after quench) | Ketone Carbonyl (C=O) | 195.6 |
Data adapted from a study on a related N-acylpyrrolidine system. nih.gov
This type of spectroscopic evidence provides strong support for the proposed mechanism of nucleophilic addition to Weinreb amides and would be expected to be applicable to reactions involving this compound.
Computational Insights into Reaction Mechanisms
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. Such computational studies can provide valuable information on the geometries and energies of reactants, transition states, and intermediates, which may be difficult to obtain experimentally.
For the reaction of a Weinreb amide like this compound with a nucleophile, DFT calculations could be used to model the entire reaction pathway. This would involve locating the transition state for the nucleophilic attack on the carbonyl carbon and calculating its activation energy. Furthermore, the structure of the chelated tetrahedral intermediate could be optimized to understand the source of its stability.
While a specific DFT study on this compound is not available, computational studies on the addition of nucleophiles to other amides and carbonyl compounds are prevalent. These studies generally support a stepwise mechanism involving a tetrahedral intermediate. For example, DFT calculations on the reaction of dichlorocarbenes with thioketones show a stepwise mechanism proceeding through a transient intermediate. nih.gov A similar approach could map the energy profile for the reaction of this compound with, for example, methylmagnesium chloride.
Table 3: Hypothetical Energy Profile for the Reaction of a Weinreb Amide with a Nucleophile (Illustrative)
| Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Weinreb amide + Nucleophile |
| Transition State 1 (TS1) | +10 to +15 | Nucleophilic attack on the carbonyl carbon |
| Tetrahedral Intermediate | -5 to -10 | Stable, chelated intermediate |
| Transition State 2 (TS2) | +5 to +10 | Collapse of the intermediate |
| Products | < 0 | Ketone + Byproducts |
These values are illustrative and based on general principles of similar reactions modeled by DFT.
Such a computational study would provide a detailed, atomistic view of the reaction mechanism, complementing experimental findings from kinetic studies and intermediate trapping.
Applications of N Methoxy N Methylcyclohexanecarboxamide in Organic Synthesis
Strategic Role as a Synthetic Building Block and Acylating Agent
N-methoxy-N-methylcyclohexanecarboxamide, often referred to as a cyclohexyl Weinreb amide, serves as a powerful acylating agent. A key advantage of Weinreb amides is their ability to react with organometallic reagents, such as Grignard and organolithium reagents, to afford ketones in high yields. This transformation proceeds through a stable metal-chelated tetrahedral intermediate, which prevents the common problem of over-addition to form tertiary alcohols, a frequent side reaction with other acylating agents like acid chlorides or esters. This controlled reactivity makes this compound a superior choice for the precise introduction of a cyclohexanecarbonyl moiety into a molecule.
The preparation of this compound is typically straightforward, often involving the reaction of cyclohexanecarbonyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. This accessibility, coupled with its stability and ease of handling, further enhances its utility as a fundamental building block in multi-step synthetic sequences.
Precursor for Carbonyl Functional Group Interconversions (Aldehydes, Ketones)
One of the most significant applications of this compound is its role as a precursor for the synthesis of cyclohexyl ketones and cyclohexanecarboxaldehyde. The reaction with a wide array of organometallic reagents provides a general and high-yielding route to diverse ketones.
| Organometallic Reagent (R-M) | Product |
| Phenylmagnesium bromide | Cyclohexyl phenyl ketone |
| Methyl lithium | Acetylcyclohexane |
| Vinylmagnesium bromide | Cyclohexyl vinyl ketone |
Furthermore, this compound can be selectively reduced to the corresponding aldehyde, cyclohexanecarboxaldehyde, using mild hydride reducing agents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) at low temperatures. The stability of the intermediate hemiaminal alkoxide prevents over-reduction to the alcohol, a common challenge in the reduction of other carboxylic acid derivatives. This reliable conversion provides a crucial pathway for accessing the aldehyde functionality from a stable amide precursor.
Reaction Scheme: Synthesis of Cyclohexanecarboxaldehyde
Utility in Complex Natural Product Total Synthesis
While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the general utility of the cyclohexyl Weinreb amide motif is well-established in this area. The controlled introduction of a cyclohexanecarbonyl group is a key step in the assembly of numerous bioactive molecules. The stability of the Weinreb amide to a variety of reaction conditions allows for its incorporation early in a synthetic route, carrying the latent carbonyl functionality through multiple steps before its eventual unmasking. This strategy is particularly valuable in the synthesis of intricate architectures where functional group tolerance is paramount.
Application in the Construction of Heterocyclic Systems
This compound can serve as a precursor to cyclohexyl ketones, which are themselves versatile intermediates in the synthesis of various heterocyclic systems. For instance, the resulting ketone can undergo condensation reactions with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively. Furthermore, α-functionalized cyclohexyl ketones, accessible from the Weinreb amide, can be employed in the synthesis of more complex heterocyclic frameworks. While direct transformations of this compound into heterocycles are less common, its role as a reliable precursor to key carbonyl intermediates underscores its indirect but significant contribution to heterocyclic chemistry.
Integration into Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late stage in the synthetic sequence to rapidly generate analogues for structure-activity relationship (SAR) studies. While direct C-H functionalization of the cyclohexyl ring of this compound itself is a challenging area of research, the introduction of the entire cyclohexanecarbonyl moiety onto a complex scaffold via the Weinreb amide represents a form of late-stage installation of a key structural unit. The mild and selective nature of the Weinreb amide coupling allows for its application to substrates bearing sensitive functional groups, a common feature of drug candidates and advanced intermediates. This approach provides a reliable method for introducing a bulky, lipophilic cyclohexyl group, which can significantly impact the pharmacological properties of a molecule.
Derivatives and Analogues of N Methoxy N Methylcyclohexanecarboxamide
Synthesis of Substituted N-methoxy-N-methylcyclohexanecarboxamide Derivatives (e.g., halogenated analogues)
The synthesis of substituted this compound derivatives, including those bearing halogen atoms, can be achieved through various established methods for amide formation. Typically, the process begins with a substituted cyclohexanecarboxylic acid, which is then coupled with N,O-dimethylhydroxylamine.
While direct palladium-catalyzed C-H halogenation of this compound has not been extensively documented, analogous reactions on other aromatic and heterocyclic systems suggest its feasibility. Palladium catalysts, in conjunction with N-halosuccinimides (NXS), are effective for the ortho-halogenation of arenes bearing directing groups, a role the Weinreb amide can fulfill. nih.govthieme-connect.de This method's success is contingent on the directing ability of the amide group to position the palladium catalyst for C-H activation. nih.gov
The introduction of substituents, such as halogens, onto the cyclohexane (B81311) ring prior to the amide formation is a more common strategy. For instance, a halogenated cyclohexanecarboxylic acid can be converted to its corresponding acid chloride, which then readily reacts with N,O-dimethylhydroxylamine hydrochloride to yield the desired halogenated Weinreb amide.
Impact of Substituents on Reactivity and Selectivity
Substituents on the cyclohexyl ring of this compound can significantly influence the molecule's reactivity and selectivity in subsequent transformations. Both electronic and steric effects play crucial roles.
Electronic Effects: Electron-withdrawing groups, such as halogens, can increase the electrophilicity of the carbonyl carbon, potentially making the amide more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease its reactivity. In the context of transition metal-catalyzed reactions, such as C-H functionalization, the electronic nature of substituents can affect the efficiency of the catalytic cycle. nih.gov
Steric Effects: The size and position of substituents on the cyclohexane ring can sterically hinder the approach of reagents to the carbonyl group or to specific C-H bonds. This steric hindrance can be exploited to achieve regioselectivity in reactions. For example, bulky substituents can direct C-H activation to less hindered positions. nih.gov
The interplay of these effects is critical in designing synthetic strategies that utilize substituted N-methoxy-N-methylcyclohexanecarboxamides.
Comparative Analysis with Other Weinreb Amides
The reactivity of Weinreb amides is influenced by the nature of the acyl group. A comparative analysis of this compound with its cycloalkane analogues reveals the impact of ring size on their chemical properties.
| Compound Name | Ring Size | Reactivity Notes |
| N-methoxy-N-methylcyclopropanecarboxamide | 3 | High ring strain may influence reactivity. |
| N-methoxy-N-methylcyclobutanecarboxamide | 4 | Increased electrophilicity due to ring strain. |
| This compound | 6 | Standard reactivity for a cyclic Weinreb amide. |
| N-methoxy-N-methylcycloheptanecarboxamide | 7 | Larger ring size may impact conformational flexibility and reactivity. |
The strained three- and four-membered rings of the cyclopropane (B1198618) and cyclobutane (B1203170) analogues are expected to exhibit enhanced reactivity towards nucleophiles due to the relief of ring strain upon the formation of the tetrahedral intermediate. Studies on N-methoxy-N-methyl-3-oxocyclobutanecarboxamide suggest that the strained ring enhances electrophilicity, leading to accelerated nucleophilic additions compared to linear analogues. In contrast, the more flexible six- and seven-membered rings of the cyclohexane and cycloheptane (B1346806) derivatives are expected to have reactivity profiles more akin to acyclic Weinreb amides.
In the context of Ru-catalyzed C-H olefination, the stability of the Weinreb amide N-O bond was found to be dependent on the ring size. While five-membered cyclic amides underwent N-O bond cleavage, the six- and seven-membered rings of cyclohexyl and cycloheptyl derivatives rendered this cleavage energetically unfavorable, preserving the Weinreb amide functionality. ontosight.ai
N-methoxy-N-methyl-1H-imidazole-1-carboxamide and Related Heterocyclic Amides
N-methoxy-N-methyl-1H-imidazole-1-carboxamide is a notable heterocyclic analogue of this compound. This compound serves as a versatile reagent in organic synthesis. It can be used to prepare N-methoxy-N-methylcyanoformamide and is employed in the chemoselective esterification and amidation of carboxylic acids. researchgate.net
The reactivity of heterocyclic Weinreb amides is influenced by the electronic properties of the heterocyclic ring. The imidazole (B134444) ring, being electron-rich, can affect the reactivity of the amide carbonyl. Other heterocyclic Weinreb amides, such as those derived from pyrrole (B145914), have also been synthesized and utilized in organic synthesis. orientjchem.org For instance, 3,4-disubstituted pyrrole-2-carboxaldehydes can be prepared from pyrrole Weinreb amides. orientjchem.org
The synthesis of these heterocyclic Weinreb amides can be achieved through methods like Pd-catalyzed aminocarbonylation of heterocyclic-derived triflates. orientjchem.orgunito.it This approach has been used to prepare a variety of heterocyclic Weinreb amides, which can then be reacted with nucleophiles to yield acylated heterocycles. unito.it
| Heterocyclic Weinreb Amide | Parent Heterocycle | Synthetic Utility |
| N-methoxy-N-methyl-1H-imidazole-1-carboxamide | Imidazole | Reagent for amidation and esterification. researchgate.net |
| N-methoxy-N-methyl-1H-pyrrole-2-carboxamide | Pyrrole | Precursor to substituted pyrroles. orientjchem.org |
Structure-Reactivity Relationship Studies across Analogues
Across the analogues discussed, a clear trend emerges where ring strain in the cycloalkane series enhances the reactivity of the Weinreb amide towards nucleophilic attack. In the heterocyclic series, the electronic nature of the heterocycle modulates the electrophilicity of the carbonyl carbon.
The stability of the tetrahedral intermediate, a hallmark of Weinreb amide chemistry that prevents over-addition of organometallic reagents, is a common feature across all these analogues. orientjchem.orgwikipedia.org This stability is attributed to the formation of a chelated intermediate with the metal cation. wikipedia.org
Furthermore, the dual reactivity of Weinreb amides, which can undergo either nucleophilic addition at the carbonyl or N-O bond cleavage, is a facet of their chemistry that can be influenced by the structure of the acyl group and the reaction conditions. rsc.orgnih.gov This dual reactivity has been exploited in the divergent functionalization of molecules. rsc.org
Spectroscopic and Computational Characterization in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of N-methoxy-N-methylcyclohexanecarboxamide. A combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry provides a complete picture of its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Although specific spectral data for this compound is not extensively published in peer-reviewed literature, the expected chemical shifts and coupling patterns can be accurately predicted based on the known effects of its constituent functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the N-methoxy, N-methyl, and cyclohexyl protons. The two methyl groups, being in different electronic environments (-OCH₃ and -NCH₃), are anticipated to appear as sharp singlets. The protons on the cyclohexane (B81311) ring would present as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. The proton on the carbon adjacent to the carbonyl group (C1-H) is expected to be the most deshielded of the ring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The most deshielded signal would be the carbonyl carbon of the amide group due to the strong electron-withdrawing effect of the oxygen atom. The carbons of the N-methoxy and N-methyl groups would appear as distinct signals in the midfield region, while the sp³-hybridized carbons of the cyclohexane ring would be found in the upfield region.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| Carbonyl | C=O | - | ~175-178 | Most deshielded carbon. |
| Methoxy (B1213986) | -OCH₃ | ~3.7 (singlet) | ~61-62 | Typical range for N-alkoxy groups. |
| N-Methyl | -NCH₃ | ~3.2 (singlet) | ~33-34 | Slightly more shielded than the O-methyl group. |
| Cyclohexyl C1 | -CH-C=O | ~2.4-2.6 (multiplet) | ~43-45 | Alpha to the carbonyl group. |
| Cyclohexyl C2, C6 | -CH₂- | ~1.6-1.9 (multiplet) | ~29-31 | Adjacent to the C1 carbon. |
| Cyclohexyl C3, C5 | -CH₂- | ~1.1-1.5 (multiplet) | ~25-26 | Beta to the C1 carbon. |
| Cyclohexyl C4 | -CH₂- | ~1.1-1.5 (multiplet) | ~25-26 | Gamma to the C1 carbon. |
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch, known as the Amide I band. pressbooks.pub Because it is a tertiary amide, it will lack the N-H stretching and bending bands seen in primary and secondary amides. The spectrum will also feature prominent C-H stretching absorptions from the cyclohexane and methyl groups just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in Raman spectra, though typically weaker than in the IR. The C-C and C-H vibrations of the cyclohexane ring often give rise to strong and well-defined Raman signals.
Interactive Table: Predicted Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | sp³ C-H (Cyclohexyl, Methyl) | 2850-2960 | Strong |
| C=O Stretch (Amide I) | Amide Carbonyl | 1640-1670 | Very Strong |
| C-H Bend | CH₂ Scissoring/Bending | 1440-1470 | Medium |
| C-N Stretch | Amide C-N | 1250-1300 | Medium-Strong |
| C-O Stretch | Methoxy C-O | 1050-1150 | Medium-Strong |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₁₇NO₂), the calculated monoisotopic mass is 171.12593 Da. epa.gov An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺. For this compound, the primary ion observed would be at an m/z of approximately 172.1332. Tandem MS (MS/MS) experiments could be performed to induce fragmentation. Expected fragmentation pathways for the [M+H]⁺ ion would include the cleavage of the amide bond, leading to the formation of a cyclohexanecarbonyl cation (m/z 111.08) and the neutral loss of N,O-dimethylhydroxylamine, or cleavage at the acyl-C1 bond. nih.gov
Computational Chemistry Methodologies for Predictive and Mechanistic Studies
Computational chemistry provides theoretical insights into molecular properties and reactivity, complementing experimental data and aiding in the interpretation of complex chemical phenomena.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. cnr.it Although specific DFT studies on this compound are not prevalent in the literature, the methodology is well-suited for its analysis.
DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure, including the preferred conformation of the cyclohexane ring (typically a chair) and the orientation of the amide substituent (likely equatorial to minimize steric hindrance).
Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR/Raman) and NMR chemical shifts. These predicted values can be compared with experimental spectra to confirm structural assignments.
Analyze Electronic Properties: Generate maps of electrostatic potential to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the molecule's reactivity and electronic transition properties. The carbonyl oxygen is expected to be the most electron-rich site, while the carbonyl carbon would be electrophilic.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT is excellent for static properties, MD provides insight into the dynamic behavior of systems.
For a small molecule like this compound, MD simulations are less commonly used for basic characterization. However, they could be applicable in specific research contexts, such as:
Studying Conformational Dynamics: While the cyclohexane ring is relatively rigid, MD could explore the rotational barriers around the C-N and N-O bonds of the amide group.
Simulating Reaction Mechanisms: In studying reactions involving this Weinreb amide, MD simulations, particularly ab initio MD, could be used to model the reaction trajectory in the presence of a nucleophile and explicit solvent molecules, helping to elucidate the step-by-step mechanism and the role of the solvent in stabilizing intermediates. researchgate.net To date, such specific studies for this compound have not been reported in the literature.
Predictive Modeling of Synthetic Accessibility and Reaction Outcomes
The application of predictive modeling to forecast the synthetic accessibility and reaction outcomes for specific compounds like this compound represents a frontier in computational and synthetic chemistry. While extensive dedicated studies predicting the reaction outcomes of this compound are not widely available in peer-reviewed literature, the principles and methodologies for such predictions are well-established in the broader field of organic chemistry. These approaches, combining machine learning, data mining, and quantum chemical calculations, offer a framework for estimating the viability of synthetic routes and the probable results of chemical transformations.
Predictive modeling in this context primarily aims to address two key aspects: the ease of synthesis (synthetic accessibility) and the specific products and yields of a reaction (reaction outcomes). For a Weinreb amide such as this compound, this could involve predicting the success of its formation from cyclohexanecarboxylic acid or the yield of the ketone product when it reacts with an organometallic reagent.
Methodologies for Predictive Modeling
Computational approaches are central to the predictive modeling of chemical reactions. nih.gov Density Functional Theory (DFT) calculations, for example, can be employed to investigate reaction mechanisms and determine the stability of intermediates and transition states. nih.govorientjchem.org This information is crucial for understanding the kinetics and thermodynamics of a reaction, which in turn governs the reaction outcome. For instance, DFT studies could model the chelation-stabilized intermediate formed when an organometallic reagent adds to this compound, thereby explaining the common observation that over-addition to form a tertiary alcohol is suppressed. acs.org
In recent years, machine learning (ML) has emerged as a powerful tool for predicting chemical reactivity. nih.govcmu.edu Supervised ML models can be trained on large datasets of known reactions to identify complex relationships between the structures of reactants, reagents, and the resulting yields or products. ucla.edu While a specific model for this compound may not exist, general models for amide bond formation or for reactions of similar functional groups can provide valuable insights. nih.govnih.gov These models often use molecular fingerprints or calculated physicochemical properties as input features to predict reaction performance. nih.govnih.gov
The development of accurate predictive models is a significant challenge, particularly for reactions reported in the general scientific literature, due to variability in reported yields and reaction conditions. cmu.edunih.gov High-throughput experimentation (HTE) provides a more controlled source of data for building robust models. nih.gov An ML model trained on a large HTE dataset of Weinreb amide reactions could, in principle, predict the yield of a reaction involving this compound with a new nucleophile.
Hypothetical Application to this compound
The table below outlines how different predictive modeling techniques could be applied to a hypothetical reaction of this compound with an organometallic reagent (e.g., Phenylmagnesium bromide) to form cyclohexyl phenyl ketone.
| Predictive Modeling Technique | Input Data | Predicted Outcome for this compound Reaction |
| Quantum Chemistry (DFT) | 3D structures of reactants, intermediates, and transition states. | - Energy barriers for the formation of the ketone vs. potential side products.- Stability of the tetrahedral, chelated intermediate. |
| Machine Learning (Regression) | Molecular descriptors (fingerprints, calculated properties) of the Weinreb amide and the organometallic reagent; reaction conditions (solvent, temperature). | - Quantitative prediction of the reaction yield (e.g., 85%).- Identification of key molecular features that influence the yield. |
| Machine Learning (Classification) | Similar to regression, but with categorical outputs. | - Classification of the reaction as "high-yielding" or "low-yielding".- Prediction of whether the reaction is likely to succeed or fail. |
| Data Mining of Reaction Databases | Analysis of similar reactions in large chemical databases. | - Likelihood of success based on precedents with analogous cyclohexyl Weinreb amides or other N-methoxy-N-methylamides. |
Future Research Directions and Emerging Trends
Development of Asymmetric Synthesis Methodologies Involving N-methoxy-N-methylcyclohexanecarboxamide
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Future research will increasingly focus on developing asymmetric methodologies that incorporate or act upon the this compound moiety.
One promising avenue is the use of chiral auxiliaries . These are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org For instance, auxiliaries like pseudoephedrine can be reacted with a carboxylic acid to form a chiral amide, which then directs the stereoselective alkylation at the α-position before being cleaved to reveal the enantiomerically enriched product. wikipedia.org Applying this concept, cyclohexanecarboxylic acid could be coupled to a chiral auxiliary, converted to the corresponding N-methoxy-N-methyl amide, and then subjected to diastereoselective transformations.
Another key area is the asymmetric conjugate addition to α,β-unsaturated derivatives of this compound. Research has shown that lithium amides derived from chiral amines can add to α,β-unsaturated Weinreb amides with high levels of diastereoselectivity. nih.gov The resulting β-amino Weinreb amides are valuable precursors for synthesizing chiral β-amino ketones and aldehydes. nih.gov Future work could expand the scope of chiral nucleophiles and Michael acceptors derived from this compound to generate a wider array of stereochemically complex molecules.
Furthermore, the development of catalytic asymmetric hydrogenations of keto-amides derived from this compound presents a direct route to chiral α-hydroxy amides. researchgate.net The exploration of new chiral catalysts, such as those based on Ruthenium-Sunphos complexes, could lead to highly efficient and enantioselective reductions. researchgate.net
| Asymmetric Strategy | Description | Potential Outcome with this compound |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. | Synthesis of enantiomerically enriched α-substituted cyclohexanecarboxylic acid derivatives. |
| Asymmetric Conjugate Addition | Use of chiral nucleophiles to add to α,β-unsaturated Weinreb amides. | Formation of chiral β-amino ketones and aldehydes with a cyclohexyl backbone. |
| Catalytic Asymmetric Hydrogenation | Enantioselective reduction of a ketone functionality adjacent to the amide. | Direct synthesis of chiral α-hydroxy-N-methoxy-N-methylcyclohexanecarboxamides. |
Exploration of Novel Catalytic Systems for Transformations Involving the Compound
The N-methoxy-N-methyl amide group has been identified as an effective directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comresearchgate.net This capability allows for the selective activation and modification of otherwise inert C-H bonds at positions ortho to the amide group on an aromatic ring, or at specific sites on an aliphatic scaffold. mdpi.com Future research will likely explore a broader range of transition metal catalysts (e.g., Ruthenium, Cobalt, Palladium, Iridium) to expand the types of transformations possible with this compound as a substrate. mdpi.com This could enable the direct introduction of various functional groups onto the cyclohexane (B81311) ring with high regioselectivity.
The development of new palladium-catalyzed methods, such as aminocarbonylation, also represents a promising trend for the synthesis of Weinreb amides themselves from precursors like triflates. acs.org Exploring novel ligand systems for these catalysts could improve reaction efficiency, functional group tolerance, and substrate scope, making the synthesis of this compound and its derivatives more streamlined.
| Catalyst System | Transformation | Application to this compound |
| Ruthenium (II) | C-H Oxidation / Olefination | Direct, regioselective introduction of oxygen or vinyl groups onto the cyclohexane ring. |
| Cobalt (III) | C-H Allylation / Alkenylation | Selective formation of new carbon-carbon bonds on the cyclohexane scaffold. |
| Palladium (II)/(IV) | C-H Arylation / Halogenation | Introduction of aryl or halogen substituents at specific positions on the cyclohexane ring. |
| Iridium (I)/(III) | C-H Borylation | Regioselective synthesis of borylated derivatives for further cross-coupling reactions. |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
Modern chemical manufacturing and discovery are increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of safety, efficiency, scalability, and reproducibility. numberanalytics.comnumberanalytics.com
The integration of reactions involving this compound into continuous flow systems is an emerging trend. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. For example, the synthesis of ketones from Weinreb amides using organometallic reagents has been successfully adapted to flow systems, demonstrating the feasibility of this approach. Future work will likely focus on developing multi-step, telescoped flow syntheses that use this compound as a key intermediate, minimizing manual handling and purification steps.
Furthermore, the stability and predictable reactivity of Weinreb amides make them well-suited for automated synthesis platforms . These systems, which combine robotics with chemical reactors and analytical tools, can accelerate the discovery and optimization of new reactions and molecules. The use of Weinreb amides in C-H functionalization and borylation reactions is particularly relevant, as these methods are foundational to the automated, iterative synthesis of complex molecules. mdpi.com
Design of this compound-Derived Reagents for New Chemical Reactions
Beyond its role as a stable intermediate for ketone and aldehyde synthesis, the N-methoxy-N-methyl amide functional group can be incorporated into the design of novel reagents. A prime example is the development of N-methoxy-N-methylcyanoformamide , a highly reactive reagent synthesized from an N-methoxy-N-methylcarbamoyl precursor. acs.organu.edu.au This reagent serves as a versatile building block for the one-pot preparation of β-keto Weinreb amides and unsymmetrical ketones from various organometallic species. acs.org
Future research in this area could focus on designing other specialized reagents derived from this compound. By attaching reactive functional groups to the cyclohexane ring while retaining the Weinreb amide moiety, it may be possible to create bifunctional reagents for use in cascade reactions or for the synthesis of complex heterocyclic systems. The stability of the Weinreb amide often allows for selective reaction at other sites in the molecule. researchgate.net
Investigation of Bio-Inspired Synthetic Pathways
The principles of green chemistry are driving a shift towards more sustainable and environmentally benign synthetic methods. Bio-inspired and biocatalytic approaches for amide bond formation are at the forefront of this trend. rsc.org
The investigation of enzymatic methods for the synthesis of this compound is a promising research direction. Enzymes such as amide bond synthetases, N-acyltransferases, and CoA ligases offer routes to amide formation in aqueous media under mild conditions. researchgate.net For instance, engineered nitrile synthetase enzymes have been shown to function as effective amide synthetases, catalyzing the coupling of carboxylic acids and amines without the need for chemical coupling agents. nih.gov Tailoring such enzymes to accept N,O-dimethylhydroxylamine and cyclohexanecarboxylic acid as substrates could provide a green synthetic route to the target compound.
Additionally, bio-inspired catalytic systems , such as metal-organic frameworks (MOFs) designed to mimic the active sites of enzymes, are being explored for amide bond formation. digitellinc.com Zirconium-based MOFs, for example, have shown catalytic activity for the direct amidation of carboxylic acids. digitellinc.com Research into MOFs with tailored pore sizes and functional groups could yield heterogeneous, recyclable catalysts for the efficient synthesis of this compound.
Potential Applications in Advanced Materials Science
While the primary application of N-methoxy-N-methyl amides has been in small molecule synthesis, their unique structural features suggest potential for use in advanced materials science. numberanalytics.comnumberanalytics.com This remains a largely unexplored frontier.
The amide bond is a fundamental linkage in a variety of polymers, most notably polyamides (nylons). The presence of the N-methoxy-N-methyl substitution pattern could be used to create novel polymers with modified properties. For example, incorporating this compound derivatives as monomers or additives could disrupt the typical hydrogen bonding networks found in traditional polyamides, potentially altering properties like solubility, melting point, and mechanical strength.
Furthermore, cyclohexanecarboxamide (B73365) derivatives, in general, are being investigated for their potential in materials design. ontosight.ai The rigid cyclohexane ring can impart desirable structural characteristics to polymers or functional materials. The N-methoxy-N-methyl amide group, with its capacity for coordination to metal ions, could be leveraged in the design of novel metal-organic frameworks or functional polymers capable of ion sequestration or catalysis. Further research is needed to explore how the specific properties of the N-methoxy-N-methyl amide group can be harnessed to create materials with unique and useful functions. numberanalytics.com
Q & A
Q. What are the established synthetic routes for N-methoxy-N-methylcyclohexanecarboxamide, and what reaction conditions optimize yield?
this compound (a Weinreb amide) is synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting cyclohexanecarboxylic acid with 1,1'-carbonyldiimidazole (CDI) to form an active imidazolide intermediate, followed by treatment with N,O-dimethylhydroxylamine hydrochloride (HNMeOMe·HCl) in anhydrous benzene. Flash chromatography (n-pentane/ethyl acetate 3:1) yields the product quantitatively. Key optimizations include using CDI in stoichiometric excess (1.3 eq) and maintaining anhydrous conditions to prevent hydrolysis .
| Reagent | Amount | Role |
|---|---|---|
| Cyclohexanecarboxylic acid | 39.0 mmol | Starting material |
| CDI | 50.7 mmol | Activator for carboxyl group |
| HNMeOMe·HCl | 78.0 mmol | Nucleophile (amine source) |
Q. How is this compound characterized spectroscopically?
Characterization relies on 1H-NMR and TLC :
- 1H-NMR (CDCl₃): Peaks at δ 3.38 ppm (N–OCH₃), 3.11 ppm (N–CH₃), and 1.40–1.80 ppm (cyclohexane protons) confirm the structure .
- TLC : Rf = 0.50 (n-pentane/ethyl acetate 1:1) under UV visualization.
Advanced Research Questions
Q. What competing reaction pathways may occur during synthesis, and how are they mitigated?
Competing hydrolysis of the imidazolide intermediate or unreacted CDI can reduce yields. Mitigation strategies include:
- Strict control of moisture (use of molecular sieves or anhydrous solvents).
- Avoiding prolonged reaction times to prevent CDI decomposition.
- Purification via flash chromatography to isolate the product from byproducts like imidazole or unreacted acid .
Q. How does the steric environment of the cyclohexane ring influence reactivity in nucleophilic acyl substitutions?
The cyclohexane ring introduces steric hindrance, slowing nucleophilic attack compared to linear Weinreb amides (e.g., N-methoxy-N-methylacetamide). This requires longer reaction times or elevated temperatures when reacting with Grignard reagents to form ketones. Kinetic studies using in situ IR spectroscopy can monitor reaction progress and optimize conditions .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
- Multi-nuclear NMR : Use 13C-NMR to confirm carbonyl (δ ~165 ppm) and quaternary carbon assignments.
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 172.1338 for C₉H₁₇NO₂).
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Q. How is this compound utilized in ketone synthesis?
As a Weinreb amide, it reacts with organometallic reagents (e.g., Grignard or organolithium compounds) to yield ketones. Example protocol:
- Add methylmagnesium bromide (2 eq) to a THF solution of the amide at −78°C.
- Quench with NH₄Cl, extract with ethyl acetate, and purify via column chromatography. The reaction avoids over-addition due to the stabilized tetrahedral intermediate .
Methodological Considerations
- Stability and Storage : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation or hydrolysis. Decomposition under humid conditions generates cyclohexanecarboxylic acid, detectable by TLC .
- Yield Optimization : Use Schlenk techniques for moisture-sensitive steps. Replace CDI with DCC/HOBt in polar aprotic solvents (DMF) for challenging substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
